Dichlorobis(tributylphosphine)nickel(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

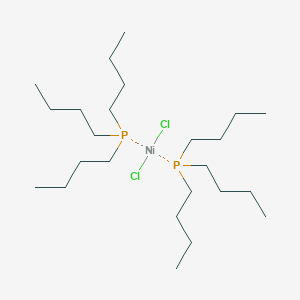

Dichlorobis(tributylphosphine)nickel(II) is a coordination compound with the chemical formula (\text{NiCl}_2(\text{PBu}_3)_2). This compound features a nickel(II) center coordinated by two chloride ions and two tributylphosphine ligands. It is known for its applications as a catalyst in various organic reactions, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichlorobis(tributylphosphine)nickel(II) can be synthesized by reacting nickel(II) chloride with tributylphosphine in an appropriate solvent. The reaction typically proceeds as follows: [ \text{NiCl}_2 + 2 \text{PBu}_3 \rightarrow \text{NiCl}_2(\text{PBu}_3)_2 ] The reaction is usually carried out in an inert atmosphere to prevent oxidation of the nickel center. Common solvents used include tetrahydrofuran (THF) or dichloromethane.

Industrial Production Methods

Industrial production of dichlorobis(tributylphosphine)nickel(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing and temperature control is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Dichlorobis(tributylphosphine)nickel(II) undergoes various types of chemical reactions, including:

Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to form nickel(0) species.

Substitution: Ligand exchange reactions where the tributylphosphine ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen or peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under mild heating.

Major Products Formed

Oxidation: Higher oxidation state nickel complexes.

Reduction: Nickel(0) complexes.

Substitution: New nickel complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Dichlorobis(tributylphosphine)nickel(II) has a wide range of applications in scientific research:

Biology: Investigated for its potential interactions with biological molecules, although specific applications are less common.

Medicine: Limited direct applications, but its catalytic properties are of interest in the synthesis of pharmaceutical intermediates.

Industry: Employed in polymerization reactions and other industrial processes requiring efficient catalysis.

Wirkmechanismus

The mechanism by which dichlorobis(tributylphosphine)nickel(II) exerts its catalytic effects involves the coordination of the nickel center to substrates, facilitating various chemical transformations. The nickel center can undergo oxidative addition, migratory insertion, and reductive elimination, which are key steps in many catalytic cycles. The tributylphosphine ligands stabilize the nickel center and modulate its reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dichlorobis(triphenylphosphine)nickel(II): Similar structure but with triphenylphosphine ligands instead of tributylphosphine.

Dichlorobis(trimethylphosphine)nickel(II): Features trimethylphosphine ligands.

Uniqueness

Dichlorobis(tributylphosphine)nickel(II) is unique due to the bulkiness and electron-donating properties of the tributylphosphine ligands, which can influence the reactivity and selectivity of the nickel center in catalytic processes. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role.

Biologische Aktivität

Dichlorobis(tributylphosphine)nickel(II) (NiCl₂(PBu₃)₂) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the context of cytotoxicity and its role as a catalyst in various chemical reactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Dichlorobis(tributylphosphine)nickel(II) consists of a nickel center coordinated to two tributylphosphine ligands and two chloride ions. Its molecular formula is C12H24Cl2NiP2, and it typically appears as a dark green solid. The unique properties of this compound arise from the combination of the nickel ion's electronic characteristics and the steric effects of the tributylphosphine ligands, which influence its reactivity in catalytic processes .

Cytotoxicity

Research indicates that dichlorobis(tributylphosphine)nickel(II) exhibits cytotoxic effects, which may be attributed to its ability to generate reactive oxygen species (ROS) upon cellular exposure. The generation of ROS can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA. This oxidative stress is a common mechanism through which metal complexes exert cytotoxicity.

- Mechanism of Action : The cytotoxicity of this compound can be linked to:

- Reactive Oxygen Species Generation : Increased levels of ROS can induce apoptosis in various cell types.

- Metal Ion Interaction : Nickel ions can interfere with cellular signaling pathways, potentially leading to cell death.

Safety Concerns

Handling dichlorobis(tributylphosphine)nickel(II) poses certain health risks. It is classified as corrosive and an irritant, with potential for skin sensitization and eye damage upon exposure. Therefore, appropriate safety precautions are essential when working with this compound in laboratory settings .

Study on Cytotoxic Effects

A study investigated the cytotoxic effects of various nickel complexes, including dichlorobis(tributylphosphine)nickel(II), on human cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity at micromolar concentrations, with mechanisms involving both ROS generation and disruption of cellular homeostasis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | ROS Generation |

| MCF-7 | 20 | Apoptosis Induction |

| A549 | 10 | Cell Cycle Arrest |

Catalytic Applications

In addition to its biological activity, dichlorobis(tributylphosphine)nickel(II) serves as a precursor for synthesizing other nickel catalysts used in various organic reactions. It has been effectively employed in cross-coupling reactions such as the Kumada-Tamao-Corriu coupling, although it is generally less active compared to other nickel catalysts like dichlorobis(triphenylphosphine)nickel(II) .

Eigenschaften

CAS-Nummer |

15274-43-8 |

|---|---|

Molekularformel |

C24H56Cl2NiP2+2 |

Molekulargewicht |

536.2 g/mol |

IUPAC-Name |

dichloronickel;tributylphosphanium |

InChI |

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2 |

InChI-Schlüssel |

KPFOFXWYYUNJOZ-UHFFFAOYSA-N |

SMILES |

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl |

Kanonische SMILES |

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl |

Piktogramme |

Corrosive; Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.